2'-O-galloylhyperin

Antioxidant activity Free radical scavenging Flavonoid comparison

Researchers using hyperoside for antioxidant studies often obtain suboptimal radical scavenging due to the absence of the galloyl moiety. 2'-O-Galloylhyperin resolves this via its 2''-O-galloyl group, enabling additional radical adduct formation (RAF) pathways. • Lower IC50 than hyperoside across FRAP, CUPRAC, DPPH•, ABTS+•, and PTIO• assays • Superior cytoprotection in bmMSCs under oxidative challenge vs. hyperoside • Unique monolignol substitute: increases ruminal fiber fermentability by 20-33% • Validated LC-MS/MS reference standard (LLOQ 2 ng/mL) for PK studies in rat plasma

Molecular Formula C28H24O16
Molecular Weight 616.5 g/mol
CAS No. 69624-79-9
Cat. No. B1254111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-galloylhyperin
CAS69624-79-9
Synonyms2''-galloylhyperin
Molecular FormulaC28H24O16
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O
InChIInChI=1S/C28H24O16/c29-8-18-21(37)23(39)26(43-27(40)10-4-15(34)20(36)16(35)5-10)28(42-18)44-25-22(38)19-14(33)6-11(30)7-17(19)41-24(25)9-1-2-12(31)13(32)3-9/h1-7,18,21,23,26,28-37,39H,8H2
InChIKeyPXGWEUQZDRUMRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Galloylhyperin: Structural & Functional Overview


2'-O-Galloylhyperin (2′-O-GH), also referred to as Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside (CAS 69624-79-9), is a naturally occurring flavonoid glycoside belonging to the flavonoid-3-O-glycoside class [1]. Structurally, it comprises a quercetin aglycone linked via a 3-O-glycosidic bond to a galactose moiety that is further esterified with a galloyl group at the 2′′-hydroxyl position [2]. The compound is isolated from various plant species including Pyrola incarnata and Pyrola calliantha, and is recognized for its pronounced antioxidant, anti-inflammatory, and hepatoprotective activities [3].

Galloylated flavonoid glycoside for redox mechanism studies
Cellular cytoprotection model research
Inflammation pathway assay context (e.g., TNF-α)
Lignin bioengineering and fiber fermentability studies

2'-O-Galloylhyperin: Key Structural Distinctions


The presence of the 2′′-O-galloyl moiety on the galactose ring distinguishes 2′-O-galloylhyperin from its non‑galloylated counterpart hyperoside (quercetin-3-O-galactoside) [1]. This structural modification directly influences redox‑based antioxidant mechanisms and cytoprotective efficacy [2]. As a result, in‑class flavonoid glycosides such as hyperoside, isoquercitrin, or quercitrin cannot be substituted for 2′-O-galloylhyperin without compromising experimental outcomes related to radical scavenging capacity and cellular protection. The following quantitative evidence substantiates this differentiation.

!Hyperoside lacks the 2″-O-galloyl moiety; redox and radical scavenging profiles may shift.
!Non‑galloylated flavonoids may not replicate cytoprotective response in stem cell models.
!Lignin‑incorporating property is not shared with common flavonoid glycosides.

2'-O-Galloylhyperin Comparative Performance Data


Superior Antioxidant Potency Over Hyperoside

In a head‑to‑head comparative study, 2′-O-galloylhyperin consistently exhibited lower IC50 values than hyperoside in five distinct antioxidant assays [1]. The data demonstrate that the galloylated derivative possesses intrinsically higher reducing power and radical scavenging efficacy. Representative IC50 values (μM) are provided for key assays [1].

Antioxidant assay comparison
Head-to-head
2′-O-Galloylhyperin IC₅₀ lower across 5 assaysvsHyperoside IC₅₀ higher (5–47%)
Supports selection for maximal antioxidant output in redox studies.
Data from FRAP, CUPRAC, PTIO•, DPPH•, ABTS+• assays.
Antioxidant activity Free radical scavenging Flavonoid comparison

Superior Cytoprotection vs. Hyperoside in bmMSCs

When bmMSCs were subjected to oxidative stress, 2′-O-galloylhyperin demonstrated greater cytoprotective capacity than hyperoside [1]. The reduction in the percentage of damaged bmMSCs was significantly more pronounced for the galloylated compound [1].

Cytoprotection in bmMSCs
Head-to-head
Greater reduction of damaged bmMSCsvsHyperoside less effective
Reported cytoprotective advantage under oxidative stress context.
Flow cytometry assay; oxidative stress model.
Cytoprotection Stem cell oxidative stress Cell viability

TNF-α Inhibition in Macrophages

2′-O-Galloylhyperin (reported as Quercetin-3-O-(2′′-O-galloyl)-β-D-glucopyranoside) inhibited LPS‑induced TNF‑α secretion in RAW264.7 mouse macrophages with an IC50 of 16.4 μM [1]. While no direct comparator was reported in the same study, this value provides a benchmark for anti‑inflammatory potency relative to other known natural flavonoids [2].

TNF‑α inhibition
Reported
IC₅₀ 16.4 μM
Quantitative anti‑inflammatory assay benchmark for flavonoid studies.
LPS‑stimulated RAW264.7 macrophages; ELISA.
Anti-inflammatory TNF-α inhibition Macrophage assay

LC‑MS/MS Quantitation with Hyperoside

A validated LC‑MS/MS method was developed for the simultaneous determination of hyperoside and 2′-O-galloylhyperin in rat plasma [1]. The method achieved a lower limit of quantification (LLOQ) of 2 ng/mL for both compounds, with precision <13.1% and accuracy between −9.1% and 5.5% [1].

LC‑MS/MS co‑quantitation
Method context
LLOQ 2 ng/mL for both analytes; precision ≤13.7%
Enables simultaneous bioanalysis in plasma research matrices.
Validated in rat plasma; MRM transitions reported.
Pharmacokinetics LC‑MS/MS Bioanalysis

Ruminal Fiber Fermentability Enhancement

In a study evaluating monolignol substitutes for improving fiber fermentability, galloylhyperin incorporated into maize cell walls increased 48‑hour in vitro ruminal fiber fermentability by 20–33% relative to lignified controls [1]. This property is not shared by common flavonoid glycosides such as hyperoside or isoquercitrin [2].

Ruminal fermentability
Class‑level
+20–33% relative increase
Context‑dependent lignin‑modification property; review required.
In vitro maize cell wall lignification model.
Lignin bioengineering Ruminal fermentation Cell wall digestibility

2'-O-Galloylhyperin Research and Industrial Applications


Antioxidant Mechanism & Radical Scavenging

When investigating electron transfer (ET) and hydrogen atom transfer (HAT) antioxidant mechanisms, 2′-O-galloylhyperin provides consistently lower IC50 values than hyperoside across multiple assays (FRAP, CUPRAC, PTIO•, DPPH•, ABTS+•) [1]. Its enhanced potency stems from the 2′′-O-galloyl moiety, which facilitates additional radical adduct formation (RAF) pathways [1]. This compound is the appropriate choice for studies that demand maximal antioxidant output from a flavonoid glycoside.

Stem Cell Cytoprotection Under Oxidative Stress

For research involving bone marrow‑derived mesenchymal stem cells (bmMSCs) or other cell types subjected to oxidative challenge, 2′-O-galloylhyperin offers greater cytoprotection than hyperoside [1]. Its ability to reduce the percentage of damaged cells under oxidative stress is directly attributable to the galloylation‑enhanced redox activity [1]. Procurement of 2′-O-galloylhyperin is essential to achieve the reported level of cellular preservation.

Lignin Bioengineering and Fiber Fermentability

In agricultural and bioenergy research focused on modifying lignin composition to enhance cell wall digestibility, 2′-O-galloylhyperin serves as a monolignol substitute that incorporates into lignin polymers and increases ruminal fiber fermentability by 20–33% [1]. This property is unique among flavonoid glycosides and is not replicated by hyperoside or quercetin aglycone [2]. The compound is a specialized reagent for plant cell wall engineering studies.

Pharmacokinetic & Bioanalytical Method Development

The validated LC‑MS/MS method for simultaneous quantitation of 2′-O-galloylhyperin and hyperoside in rat plasma (LLOQ 2 ng/mL) provides a robust platform for pharmacokinetic investigations of Pyrola‑derived formulations [1]. Pure 2′-O-galloylhyperin is required as a reference standard for accurate calibration and quantification in biological matrices.

Application
Selection Property
Validation Focus
Antioxidant mechanism research
Galloylation‑enhanced redox activity
Multi‑assay radical scavenging comparison
Stem cell cytoprotection studies
Oxidative stress cell‑model response
bmMSC viability and damage endpoints
Lignin bioengineering research
Lignin polymer incorporation capacity
Ruminal fiber fermentability endpoint
Bioanalytical method development
Co‑quantitation with hyperoside
Plasma assay sensitivity and precision review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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